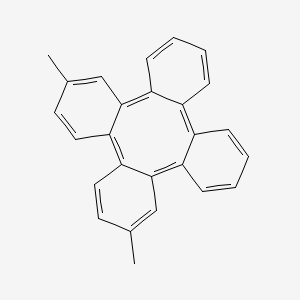

2,7-Dimethyltetraphenylene

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H20 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4aZ,8aZ,12aZ,16aZ)-2,7-dimethyltetraphenylene |

InChI |

InChI=1S/C26H20/c1-17-11-13-23-24-14-12-18(2)16-26(24)22-10-6-4-8-20(22)19-7-3-5-9-21(19)25(23)15-17/h3-16H,1-2H3/b20-19-,24-23-,25-21-,26-22- |

InChI Key |

XIGXQJCZIXRTIQ-CURPJEMVSA-N |

Isomeric SMILES |

CC1=C/C/2=C\3/C(=C/4\C(=C\5/C(=C2/C=C1)/C=CC(=C5)C)\C=CC=C4)/C=CC=C3 |

Canonical SMILES |

CC1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=C(C=CC5=C2C=C1)C |

Synonyms |

2,7-dimethyltetraphenylene |

Origin of Product |

United States |

Molecular Structure, Stereochemistry, and Conformational Dynamics of 2,7 Dimethyltetraphenylene

Saddle-Shaped Conformation of the Tetraphenylene (B3251814) System

The tetraphenylene molecule, with the chemical formula C₂₄H₁₆, possesses a unique and rigid three-dimensional structure. wikipedia.orgresearchgate.net Unlike the planar or tub-shaped conformations of cyclooctatetraene (B1213319), the tetraphenylene framework is characterized by a distinct saddle-shaped geometry. acs.orgbeilstein-journals.org This conformation arises from the ortho-annulation of four benzene (B151609) rings onto a central eight-membered ring. chinesechemsoc.org The steric strain inherent in a planar arrangement of this system is relieved by this puckering, resulting in a stable, non-planar molecule where two opposite pairs of benzene rings are oriented above and below the average plane of the central ring. researchgate.netacs.org This saddle-shaped architecture is an intrinsic and extraordinarily stable feature of the tetraphenylene skeleton and its derivatives. chinesechemsoc.orgoup.com

Chiral Properties and Stereoisomerism of 2,7-Dimethyltetraphenylene

The non-planar, saddle-shaped structure of the tetraphenylene core is a source of chirality when substituted asymmetrically. chinesechemsoc.org In the case of this compound, the placement of methyl groups on two of the benzene rings renders the molecule chiral. This type of chirality is known as atropisomerism, which results from hindered rotation around a single bond, preventing the interconversion of enantiomers. princeton.edunih.govpharmaguideline.com

Due to the high energy barrier to ring inversion of the tetraphenylene framework, the two enantiomeric forms of this compound are configurationally stable and can be separated, or "resolved." acs.orgacs.org The synthesis and subsequent resolution of this compound have been instrumental in studies aimed at understanding the dynamics of the tetraphenylene system. acs.orgacs.org The existence of stable, resolvable enantiomers confirms the high barrier to racemization and the rigid chirality of this substituted tetraphenylene.

Inversion Barrier Studies of the Tetraphenylene Framework

The magnitude of the energy barrier to the ring inversion of the tetraphenylene saddle has been a subject of significant scientific inquiry. This process involves the molecule passing through a high-energy planar transition state to convert from one saddle conformation to its mirror image. acs.orgwikipedia.org Early estimations of this barrier varied, but subsequent experimental and computational studies have established it to be exceptionally high. oup.com

To experimentally probe the inversion barrier, thermal racemization studies were conducted on an enantiomerically pure sample of this compound. acs.orgacs.org The principle of these experiments is that upon heating, sufficient thermal energy might be supplied to overcome the inversion barrier, leading to the conversion of one enantiomer into the other and resulting in a loss of enantiomeric purity (racemization).

However, thermal studies revealed that the inversion barrier of this compound could not be overcome even at extremely high temperatures. acs.orgacs.org When a sample was heated to 550 °C for up to four hours, there were no detectable changes in its enantiomeric excess, indicating that no ring flipping occurred. acs.org Even when the temperature was raised to 750 °C, no inversion was observed; instead, the compound began to undergo considerable decomposition. acs.org At temperatures around 600 °C, this compound underwent a skeletal contraction to form triphenylene (B110318), a process with an activation energy of 62.8 kcal/mol. acs.orgacs.org These results demonstrate that the energy required for ring inversion is greater than that required for the thermal decomposition of the molecule. acs.org

Table 1: Thermal Studies on Enantiopure this compound

| Temperature | Duration | Observation | Outcome |

|---|---|---|---|

| 550 °C | 2-4 hours | No detectable change in enantiomeric excess | No inversion |

| 600 °C | - | Skeletal contraction | Decomposition to triphenylene |

Computational studies have been employed to calculate the energy barrier for the inversion of the tetraphenylene framework. These theoretical assessments support the experimental findings of an extremely high barrier. acs.orgacs.org Density Functional Theory (DFT) calculations have estimated the inversion barrier for the parent tetraphenylene molecule to be as high as 135 kcal/mol. acs.orgacs.org Another theoretical study reported a barrier of 80.6 kcal/mol. chinesechemsoc.org

The high energy of the transition state is the primary reason for this large barrier. The inversion process requires the molecule to pass through a planar conformation, which induces significant steric strain due to the repulsion between the peri-hydrogen atoms on the adjacent benzene rings. acs.orgacs.org These computational results are consistent with the experimental evidence that thermal energy is insufficient to induce racemization before the onset of decomposition. acs.org

Table 2: Calculated Inversion Barriers for the Tetraphenylene Framework

| Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|

| Not Specified | 135 | acs.orgacs.org |

The selection of this compound for inversion barrier studies was strategic, as the methyl groups serve as chiral markers, allowing for the detection of racemization. acs.orgacs.org The experimental results on this derivative provide direct insight into the conformational dynamics of the substituted tetraphenylene system.

The thermal studies on this compound conclusively demonstrated that the introduction of two methyl groups does not lower the inversion barrier to an experimentally accessible range. acs.orgacs.org The framework remains exceptionally rigid, and the barrier to inversion is insurmountably high under conditions of thermal stress. The molecule's preference is to undergo a chemical transformation (skeletal rearrangement) rather than a conformational one (ring inversion), underscoring the immense stability of its saddle-shaped conformation. acs.org

Reactivity and Reaction Mechanisms of 2,7 Dimethyltetraphenylene and Its Analogues

Chemical Transformations of the Tetraphenylene (B3251814) Core

The tetraphenylene framework, while aromatic, is subject to a variety of chemical transformations that allow for the introduction of new functional groups. These reactions are crucial for synthesizing a diverse range of derivatives with tailored properties for applications in materials science and supramolecular chemistry. beilstein-journals.orgnih.gov

Direct electrophilic aromatic substitution on the parent tetraphenylene was explored early in its history, with nitration and bromination yielding mono- and tetra-substituted products, although the specific positions of substitution were not easily determined. oup.com More recently, direct iodination has been achieved using a combination of periodic acid (H₅IO₆) and iodine (I₂), leading to a mixture of tetraiodo-substituted regioisomers. oup.com

A significant advancement in functionalizing the tetraphenylene core involves late-stage, transition-metal-catalyzed reactions. rsc.org These methods provide a direct route to introduce functionalities onto the pre-formed tetraphenylene skeleton. nih.gov For instance, direct C-H functionalization has been developed for halogenation, acetoxylation, and carbonylation, providing access to a variety of 2-substituted tetraphenylenes. beilstein-journals.orgnih.gov

The chemical reduction of the tetraphenylene core also reveals fascinating transformations. chemistryviews.org Upon accepting two electrons, the central eight-membered ring undergoes a significant structural change. chemistryviews.orgnih.gov A new carbon-carbon single bond forms across the ring, converting it into a twisted, bicyclic structure composed of two fused five-membered rings. chemistryviews.orgnih.govrsc.org This transformation is reversible and highlights the dynamic nature of the tetraphenylene core in response to electronic changes. chemistryviews.orgrsc.org

Table 1: Examples of Chemical Transformations of the Tetraphenylene Core This table is interactive. Users can sort and filter the data.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nitration | Nitrating agent | Mono- and Tetranitrotetraphenylene | oup.com |

| Bromination | Brominating agent | Monobromotetraphenylene | oup.com |

| Iodination | H₅IO₆, I₂ | Tetraiodotetraphenylenes | oup.com |

| Halogenation | N-halosuccinimides, AuCl₃ | 2-Halotetraphenylenes (Cl, Br, I) | beilstein-journals.org |

| Acetoxylation | PhI(OAc)₂, Pd(OAc)₂ | 2-Acetoxytetraphenylene | nih.gov |

| Carbonylation | Nitriles, Pd(OAc)₂ | 2-Acyltetraphenylenes | nih.gov |

| Two-Electron Reduction | Alkali Metals (K, Rb, Cs) | Dianion with internal C-C bond | chemistryviews.orgnih.gov |

Skeletal Rearrangements and Contractions (e.g., to Triphenylene)

The strained eight-membered ring of tetraphenylene makes it susceptible to skeletal rearrangements, particularly under thermal or metal-catalyzed conditions. One of the most notable rearrangements is its contraction to the more stable, planar aromatic system of triphenylene (B110318). wikipedia.org

When 2-iodobiphenyl (B1664525) is subjected to palladium-catalyzed homocoupling conditions, tetraphenylene is the major product. However, when the reaction is performed with equimolar amounts of 2-iodophenyl and iodobenzene, triphenylene is formed as a side product alongside tetraphenylene, suggesting a competing reaction pathway that leads to ring contraction. labxing.com The central ring strain within the tetraphenylene core facilitates C-C bond cleavage by transition metals, which can initiate dimerization or rearrangement processes. oup.com

The chemical reduction of tetraphenylene provides a clear example of a profound skeletal rearrangement. The addition of two electrons forces a transannular C-C bond formation, transforming the eight-membered cyclooctatetraene (B1213319) (COT) core into a bicyclo[3.3.0]octane-like system. chemistryviews.org This rearrangement is driven by the system's attempt to accommodate the added electron density while being constrained from achieving planarity by the fused benzene (B151609) rings. chemistryviews.org This process is a reversible electrocyclic reaction, demonstrating the dynamic conformational flexibility of the core structure. rsc.org While this is an internal rearrangement rather than a contraction to a different aromatic system like triphenylene, it underscores the inherent strain and reactivity of the eight-membered ring.

Table 2: Conditions Favoring Skeletal Rearrangement This table is interactive. Users can sort and filter the data.

| Starting Material | Conditions | Rearrangement Product | Comments | Reference |

|---|---|---|---|---|

| Tetraphenylene (TBCOT) | Two-fold reduction with alkali metals (Na, K, Rb, Cs) | Dianion with a new internal C-C bond | Reversible transformation of the 8-membered ring into two fused 5-membered rings. | chemistryviews.orgnih.govrsc.org |

| 2-Iodophenyl & Iodobenzene | Pd-catalysis | Triphenylene (minor product) | Observed as a byproduct in a reaction designed to form tetraphenylene. | labxing.com |

Role of Substituents (e.g., Methyl Groups) on Reactivity Profiles

Substituents on the tetraphenylene framework play a critical role in modulating its reactivity and directing the course of chemical reactions. The electronic nature and position of these groups can influence the electron density of the aromatic rings, affecting their susceptibility to electrophilic attack or their participation in metal-catalyzed processes. libretexts.orglumenlearning.com

In palladium-catalyzed C-H activation reactions for the synthesis of tetraphenylenes from 2-iodobiphenyls, the nature of the substituents is crucial. labxing.com Electron-neutral or weakly deactivating groups like fluoro and chloro are well-tolerated. labxing.com However, substrates with strongly electron-donating (methoxy) or electron-withdrawing (ester, carbonyl, nitro) groups either fail to produce the desired tetraphenylene or give very low yields. labxing.com This indicates that the electronic properties of the substituents significantly impact the efficiency of the catalytic cycle. labxing.com

The effect of substituents is also evident in transition metal-mediated oxidative coupling reactions. For example, when forming tetraphenylenes from dilithiobiaryl precursors, bromo-substituted compounds yield tetraphenylenes as the major products, whereas methoxy-substituted analogues produce them as minor products. oup.com

In the context of 2,7-dimethyltetraphenylene, the methyl groups are electron-donating. lumenlearning.com This property generally activates aromatic rings toward electrophilic substitution. libretexts.org Research on the inversion barrier of the tetraphenylene saddle-shaped framework utilized enantiopure this compound, highlighting how specific substitution patterns are key for studying the molecule's fundamental stereochemical properties. acs.orgresearchgate.net The presence of these methyl groups was instrumental in resolving the compound and studying its chiral stability. acs.org Furthermore, recent work on late-stage functionalization has shown that substituents like tert-butyl and nitro groups can act as directing groups for regioselective oxidative iodination, enabling the synthesis of complex fused-ring systems. rsc.org

Table 3: Influence of Substituents on Tetraphenylene Synthesis/Reactivity This table is interactive. Users can sort and filter the data.

| Reaction | Substituent | Effect on Reactivity/Selectivity | Reference |

|---|---|---|---|

| Pd-Catalyzed Homocoupling of 2-Iodobiphenyls | Fluoro, Chloro | Tolerated, good yields | labxing.com |

| Methoxy, Ester, Carbonyl, Nitro | Reaction fails or yields are very low | labxing.com | |

| Transition Metal-Mediated Coupling of Dilithiobiaryl | Bromo | Favors tetraphenylene formation | oup.com |

| Methoxy | Disfavors tetraphenylene formation | oup.com | |

| Scholl Reaction of Octamethyl Precursor | Methyl | Prevents intermolecular oxidation, higher yield | oup.com |

| Late-Stage Oxidative Iodination | tert-Butyl, Nitro | Directs regioselective iodination | rsc.org |

Metal-Catalyzed Reactions Involving Tetraphenylene Substrates

Metal catalysts are indispensable tools for both the synthesis and functionalization of tetraphenylene and its derivatives. labxing.com These catalysts facilitate reactions that would otherwise be difficult, such as C-H activation, cross-coupling, and skeletal rearrangements. nih.govoup.com

Palladium catalysts are widely employed. A facile route to substituted tetraphenylenes involves the Pd-catalyzed C-H activation of 2-iodobiphenyls. labxing.com This method is practical for gram-scale synthesis and tolerates various functional groups. labxing.com Palladium acetate, Pd(OAc)₂, has proven effective in catalyzing the direct acetoxylation and carbonylation of the tetraphenylene core, introducing oxygen- and carbon-based functionalities at the 2-position. nih.gov Furthermore, palladium catalysis is used in the annulation of tetraiodo-substituted tetraphenylenes to create larger, peri-substituted labxing.comcirculene derivatives. oup.com

Gold catalysts, specifically AuCl₃, have been used for the direct C-H halogenation of tetraphenylene with N-halosuccinimides, offering a mild protocol for introducing chloro, bromo, and iodo substituents. beilstein-journals.orgnih.gov

Copper-mediated reactions are also prominent in tetraphenylene chemistry. The first synthesis of tetraphenylene itself involved a copper(II) chloride-assisted coupling of a Grignard reagent. beilstein-journals.org Copper(II)-mediated oxidative coupling of 2,2'-diiodobiphenyls is also a key step in synthesizing hydroxytetraphenylene derivatives. researchgate.net

Other transition metals like rhodium and platinum can also interact with the tetraphenylene system. For instance, di-μ-chloro-bis(norbornadienerhodium) and platinum complexes like Pt(PEt₃)₃ have been shown to catalyze the dimerization of biphenylene (B1199973) to form tetraphenylene, a reaction that proceeds via C-C bond cleavage. oup.com

Table 4: Overview of Metal-Catalyzed Reactions in Tetraphenylene Chemistry This table is interactive. Users can sort and filter the data.

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Activation/Homocoupling | 2-Iodobiphenyls | Substituted Tetraphenylenes | labxing.com |

| Palladium (Pd(OAc)₂) | C-H Acetoxylation | Tetraphenylene | 2-Acetoxytetraphenylene | nih.gov |

| Palladium (Pd(OAc)₂) | C-H Carbonylation | Tetraphenylene, Nitriles | 2-Acyltetraphenylenes | nih.gov |

| Gold (AuCl₃) | C-H Halogenation | Tetraphenylene, N-halosuccinimides | 2-Halotetraphenylenes | beilstein-journals.org |

| Copper (CuCl₂) | Oxidative Coupling | 2,2'-Diiodobiphenyl Grignard | Tetraphenylene | beilstein-journals.orgoup.com |

| Rhodium | Dimerization via C-C cleavage | Biphenylene | Tetraphenylene | oup.com |

| Platinum (Pt(PEt₃)₃) | Dimerization via C-C cleavage | Biphenylene | Tetraphenylene | oup.com |

| Iron (FeCl₃) | Reduction | Dimethyltetranitrotetraphenylene | Tetraaminotetraphenylene | rsc.org |

Advanced Applications and Research Directions in Tetraphenylene Chemistry

Supramolecular Chemistry and Host-Guest Interactions with Tetraphenylene (B3251814) Frameworks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent bonds. wikipedia.orgthno.org A key area within this field is host-guest chemistry, where a larger 'host' molecule can enclose a smaller 'guest' molecule. wikipedia.org The tetraphenylene framework, with its inherent cavity, has proven to be an effective host for a variety of guest species. oup.com

Design and Synthesis of Tetraphenylene-Based Host Molecules

The synthesis of tetraphenylene derivatives is crucial for exploring their host-guest chemistry. A significant breakthrough in this area involves the synthesis of 2,7-dimethyltetraphenylene to study the inversion barrier of the tetraphenylene framework. acs.org This research confirmed the chirality of the molecule and its stability, which is essential for its application in creating specific host-guest complexes. acs.org

The synthesis of various tetraphenylene derivatives often involves cycloaddition-deoxygenation protocols or transition-metal-catalyzed derivatization. oup.comresearchgate.net These methods allow for the introduction of different functional groups onto the tetraphenylene skeleton, enabling the fine-tuning of the host's cavity size and electronic properties to selectively bind with different guest molecules. oup.com For instance, the synthesis of hydroxytetraphenylenes has produced a new class of self-assembling building blocks. sciengine.com

Formation of Clathrate Inclusion Compounds and Self-Assembling Structures

Tetraphenylenes are known to form clathrate inclusion compounds, where guest molecules are trapped within the crystal lattice of the host. oup.comscribd.com The unique C2 symmetry of the tetraphenylene host allows for the construction of a cage-like structure with a cavity that can accommodate guest molecules. researchgate.net

A systematic study of host-guest interactions using various tetraphenylene derivatives has demonstrated the formation of these inclusion compounds with a wide range of guest species. oup.com The self-assembly of these structures is driven by non-covalent interactions such as van der Waals forces and hydrophobic interactions. wikipedia.org The study of enantiopure this compound has been instrumental in understanding the stability and chirality of the tetraphenylene framework, which is crucial for the rational design of these self-assembling systems. acs.org

Applications in Asymmetric Catalysis and Ligand Design

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a vital area of modern chemistry. The inherent chirality of certain tetraphenylene derivatives makes them promising candidates for applications in this field.

Chiral Tetraphenylenes as Organocatalysts

Organocatalysts are small organic molecules that can catalyze chemical reactions. mdpi.commdpi.com The development of chiral tetraphenylenes has opened new avenues in organocatalysis. researchgate.net While research in this specific application is still emerging, the structural features of chiral tetraphenylenes, such as those found in derivatives like this compound, suggest their potential as effective organocatalysts. acs.orgresearchgate.net The fixed, chiral conformation of these molecules can create a specific environment for a reaction to occur, leading to the preferential formation of one enantiomer of the product.

Development of Tetraphenylene-Derived Chiral Ligands for Asymmetric Synthesis

Chiral ligands play a crucial role in asymmetric synthesis, where they coordinate to a metal center to create a chiral catalyst. The development of tetraphenylene-derived chiral ligands is an active area of research. These ligands can be synthesized from chiral tetraphenylene precursors. The rigid and well-defined structure of the tetraphenylene backbone is advantageous for creating highly effective and selective catalysts. For example, optically active tetraphenylenes have been explored for their applications in asymmetric catalysis and the development of chiral functional materials. acs.org

Tetraphenylenes in Advanced Materials Science

The field of advanced materials science focuses on the design and creation of new materials with novel properties. openaccessjournals.comstam-journal.orgaspbs.com The unique electronic and structural properties of tetraphenylenes make them attractive building blocks for advanced materials. Research has shown that the saddle-shaped structure of tetraphenylene can be incorporated into larger, complex molecular architectures. oup.com

The development of functionalized tetraphenylenes has expanded their potential applications. For instance, the introduction of specific functional groups can influence the material's electronic properties, making them suitable for applications in molecular electronics. The ability of tetraphenylenes to form ordered structures through self-assembly is also a key feature for their use in creating new materials with tailored properties. oup.comacs.org

Liquid Crystalline Tetraphenylene Derivatives

The tetraphenylene core is a compelling scaffold for the design of liquid crystalline materials due to its rigid and well-defined three-dimensional shape. While research has not exclusively focused on this compound for liquid crystal applications, extensive studies on other derivatives demonstrate the principle and potential. The inherent chirality and rigidity of the tetraphenylene skeleton are promising features for creating novel mesophases. oup.com

To induce liquid crystalline behavior, the tetraphenylene core is typically functionalized with flexible long-chain substituents. For instance, studies on 2,3,6,7,10,11,14,15-octasubstituted octahydroxytetraphenylene derivatives have shown that the resulting materials display mesophases or columnar phases depending on the nature of the attached alkyl chains. oup.com Similarly, tetraalkoxy-substituted tetraphenylenes have been synthesized in both chiral and racemic forms. oup.com Investigations into their properties revealed that racemic compounds featuring long dodecyl (-C₁₂H₂₅) or oligo(ethylene glycol) chains can self-assemble in polar solvents to form stacking nanosheets. oup.com This behavior highlights the potential of amphiphilic tetraphenylenes as building blocks for sophisticated supramolecular soft nanomaterials. oup.com

The principle relies on the combination of the rigid, shape-persistent tetraphenylene core with soft, flexible peripheral chains. This molecular architecture can lead to the formation of ordered phases, such as columnar or nematic phases, which are characteristic of liquid crystals. oup.comaps.org The specific properties of these materials can be tailored by modifying the length and chemical nature of the appended chains.

Table 1: Properties of Functionalized Tetraphenylene Liquid Crystal Precursors

| Derivative Type | Substituents | Observed Behavior | Potential Application |

|---|---|---|---|

| Octahydroxytetraphenylene | Alkyl Chains | Mesophase or columnar phase formation | Thermotropic Liquid Crystals |

Potential as Optoelectronic Materials

The intrinsic properties of the tetraphenylene scaffold make it a highly promising candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. oup.comresearchgate.net The compound this compound is noted for its exceptional thermal stability, with studies showing its molecular framework remains intact at temperatures up to 600 °C. sciengine.com This robustness is a critical prerequisite for materials used in electronic devices, where operational stability is paramount.

Research into tetraphenylene-based materials has yielded derivatives with promising photophysical and electronic properties. For example, a family of tetraphenylene-based boranil complexes has been developed that exhibits aggregation-induced emission (AIE). bohrium.com These materials are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, a desirable characteristic for solid-state lighting and sensing applications. bohrium.com The specific photophysical properties were found to be highly dependent on the substituents attached to the molecule. bohrium.com

Furthermore, the unique propeller shape of some tetraphenylene derivatives can be exploited to control intermolecular packing. researchgate.net By restricting the efficiency of π-π stacking between molecules, non-radiative decay pathways can be suppressed, leading to enhanced solid-state luminescence. researchgate.net Recent studies have also demonstrated that functionalized tetraphenylenes can serve as effective hole transport materials, a crucial component in OLEDs and organic photovoltaics. rsc.org Theoretical and experimental work on various derivatives shows that their HOMO and LUMO energy levels can be tuned for ambipolar charge transport. researchgate.net

Table 2: Research Findings on Optoelectronic Properties of Tetraphenylene Derivatives

| Derivative Class | Key Finding | Measured Property | Relevance |

|---|---|---|---|

| Tetraphenylene-fused aryl-imidazoles | Ambipolar material characteristics | Low band gap (2.75–3.26 eV), suitable HOMO/LUMO levels | Organic transistors, OLEDs researchgate.net |

| Tetraphenylene-based Boranil Complexes | Aggregation-Induced Emission (AIE) | Strong fluorescence in solid state | Solid-state lighting, sensors bohrium.com |

| Functionalized Cyclic Iodonium Salts | Potential Hole Transport Materials | --- | Organic LEDs, photovoltaics rsc.org |

Crystal Engineering Approaches for Tetraphenylene-Based Materials

Crystal engineering provides a powerful strategy for organizing molecules in the solid state to create materials with desired properties. For tetraphenylene-based systems, the non-planar, saddle-shaped geometry of the core molecule is the central feature that governs its assembly and packing in the crystalline phase. oup.comresearchgate.net Unlike planar aromatic molecules that tend to pack in flat, cofacial arrangements, the contorted structure of tetraphenylene and its derivatives leads to more complex and often predictable three-dimensional architectures.

X-ray crystallographic analyses of numerous tetraphenylene derivatives have confirmed that they consistently adopt a saddle-shaped structure, but with varied packing motifs depending on the nature and position of substituents. oup.comresearchgate.net This structural rigidity and predictable geometry make tetraphenylene an excellent tecton (building block) for supramolecular chemistry and the rational design of functional materials. acs.org The ability to control the solid-state arrangement is crucial, as the packing can profoundly influence the material's electronic, optical, and physical properties. For instance, the self-assembly of specifically designed tetraphenylene molecules has led to the formation of complex structures like nanofibers and even unprecedented double-helix assemblies driven by continuous π-π stacking. researchgate.net

Design Principles for Crystalline Architectures

The rational design of crystalline materials based on the tetraphenylene framework relies on several key principles that leverage the molecule's unique structural and chemical characteristics.

Exploiting the Saddle-Shaped Core: The primary design principle is the utilization of the non-planar molecular shape. This intrinsic curvature prevents the dense, co-planar packing often seen with flat polycyclic aromatic hydrocarbons. This "frustrated" packing can be harnessed to create materials with intrinsic porosity or to control intermolecular electronic coupling. oup.comkaust.edu.sa

Directing Assembly with Functional Groups: The introduction of substituents onto the tetraphenylene skeleton is a critical tool for directing crystal packing. Functional groups can introduce specific, directional intermolecular interactions such as hydrogen bonding or dipole-dipole forces, which guide the self-assembly process. Studies on tetraphenylene-based boranil complexes have shown that changing a terminal substituent from an electron-donating group to an electron-accepting group significantly alters the intermolecular stacking mode and, consequently, the material's stability and photophysical properties. bohrium.com

Controlling Intermolecular Stacking: While the saddle shape complicates traditional π-π stacking, interactions between the aromatic faces of adjacent molecules remain a significant organizing force. The unique shape leads to offset or edge-to-face stacking arrangements. By modifying the substituents, the degree of intermolecular overlap can be fine-tuned, which is particularly important for modulating the electronic properties of organic semiconductors. bohrium.comresearchgate.net

Supramolecular Polymerization: The defined and rigid geometry of tetraphenylene derivatives makes them ideal monomers for supramolecular polymerization. Research has shown that chiral tetraphenylene-based monomers can undergo self-assembly to form one-dimensional nanofibers. researchgate.net In some cases, mixing enantiomers leads to the formation of a stereochemically alternating copolymer, demonstrating a high degree of programmable assembly. researchgate.net

Functional Materials Derived from Tetraphenylene Building Blocks

The application of crystal engineering principles to the tetraphenylene scaffold has led to the development of a diverse range of functional materials. The tetraphenylene unit acts as a robust and versatile building block whose properties can be amplified or tailored through controlled supramolecular assembly.

Luminescent Materials: By engineering the crystal packing to minimize concentration quenching, highly emissive solid-state materials can be created. The unique shape of tetraphenylene derivatives can be used to enforce separation between chromophores, a key strategy in designing materials with high quantum yields. This is exemplified by the development of tetraphenylene-based materials exhibiting aggregation-induced emission (AIE), which are useful for sensors and OLEDs. bohrium.com

Chiral Materials and Asymmetric Catalysis: The inherent chirality of appropriately substituted tetraphenylenes makes them valuable building blocks for chiral functional materials. Their rigid, well-defined structures have been incorporated into ligands for asymmetric catalysis, where the unique three-dimensional environment around the metal center can induce high enantioselectivity in chemical reactions. oup.com

Soft Nanomaterials: When functionalized with amphiphilic side chains, tetraphenylene derivatives can self-assemble in solution to form well-defined nanostructures. For example, tetraalkoxy-substituted tetraphenylenes have been shown to form stacking nanosheets in polar solvents, demonstrating their utility as building blocks for soft nanomaterials with potential applications in sensing and encapsulation. oup.com

Porous and Host-Guest Systems: The inefficient packing of the saddle-shaped molecules can lead to the formation of porous crystalline solids. The voids within these structures can be used to accommodate guest molecules, leading to applications in separation, storage, and sensing. The defined curvature of the tetraphenylene core makes it an interesting component for creating molecular tweezers and host-guest complexes. researchgate.netspringernature.com

Table 3: Functional Materials Based on Tetraphenylene Building Blocks

| Material Type | Function | Role of Tetraphenylene Core |

|---|---|---|

| Solid-State Emitters | Luminescence, Sensing | Provides a rigid scaffold; saddle shape prevents emission quenching. bohrium.com |

| Chiral Ligands | Asymmetric Catalysis | Offers a rigid, chiral 3D environment for catalytic reactions. oup.com |

| Amphiphilic Assemblies | Soft Nanomaterials | Acts as a shape-persistent core for self-assembly into nanosheets. oup.com |

| Supramolecular Gels | Gelation of Solvents | Forms extended fibrous networks through controlled self-assembly. researchgate.net |

Computational and Theoretical Investigations of 2,7 Dimethyltetraphenylene

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure and energetics of tetraphenylene (B3251814) and its derivatives. While specific DFT studies focusing solely on the electronic properties of 2,7-dimethyltetraphenylene are not extensively detailed in the available literature, the foundational work on the parent tetraphenylene molecule provides critical insights that are largely applicable to its dimethyl derivative.

A significant computational effort has been directed towards understanding the energetics of the ring inversion process of the tetraphenylene framework. Early computational estimations of the inversion barrier varied widely. However, more recent DFT calculations have provided a more consistent and experimentally supported picture.

In a key study, the structure of the saddle-shaped ground state of tetraphenylene and its planar conformation, presumed to be the transition state for racemization, were optimized using the B3LYP functional with the 6-31G(d,p) basis set. These calculations revealed a substantial energy barrier for the planarization of the tetraphenylene core.

Table 1: Calculated Inversion Barrier for Tetraphenylene

| Computational Method | Molecular State | Relative Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G(d,p) | Saddle-shaped ground state (1s) | 0.0 |

This remarkably high calculated barrier is consistent with experimental observations for this compound, which show no signs of racemization even at temperatures leading to decomposition. This suggests that the electronic stabilization of the non-planar, saddle-shaped conformation is significant, and a large amount of energy is required to achieve the planar geometry necessary for ring inversion. The presence of methyl groups at the 2 and 7 positions is not expected to dramatically alter this fundamental energetic landscape, although they may introduce minor steric and electronic effects.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Pathways

Based on the available scientific literature, there are no specific studies that have employed Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to investigate the reaction pathways of this compound. QM/MM methods are powerful tools for studying reactions in large systems, such as enzymes or in solution, by treating a small, reactive core with quantum mechanics and the surrounding environment with molecular mechanics. The absence of such studies on this compound suggests that research has primarily focused on its synthesis, structural characterization, and conformational dynamics rather than its reactivity in complex environments.

Computational Modeling of Conformational Dynamics and Inversion Barriers

The conformational dynamics of this compound are a central theme of the computational and experimental studies on this molecule. The tetraphenylene framework inherently possesses a saddle-shaped geometry, leading to the possibility of enantiomers that can interconvert through a ring-flipping process. The energy barrier to this inversion is a key parameter governing its conformational stability.

These experimental findings are strongly supported by computational modeling. As mentioned in the previous section, DFT calculations on the parent tetraphenylene molecule predict a very high inversion barrier. The calculated barrier of 76.5 kcal/mol for the D4 symmetry transition state is far too large to be overcome by thermal energy under the experimental conditions before decomposition occurs.

Table 2: Summary of Inversion Barrier Data for the Tetraphenylene Framework

| Method | Key Finding |

|---|---|

| Experimental (for this compound) | No racemization observed up to decomposition temperature (>550 °C). |

| DFT (B3LYP/6-31G(d,p)) | Calculated barrier for planar transition state of tetraphenylene is 135.8 kcal/mol. |

The computational models provide a clear rationale for the observed conformational rigidity of this compound. The inherent strain in the planarized transition state, coupled with the electronic stabilization of the saddle-shaped ground state, creates a formidable energetic hurdle for ring inversion. This high inversion barrier is a defining characteristic of the tetraphenylene scaffold and its derivatives.

Prediction of Spectroscopic Properties through Theoretical Calculations

A comprehensive search of the scientific literature did not yield any specific studies focused on the theoretical prediction of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. While the computational methods for predicting such properties are well-established, it appears that the research community has not yet applied them to this particular molecule in a dedicated study. Such calculations could provide valuable insights for the interpretation of experimental spectra and a deeper understanding of the electronic transitions and vibrational modes of the molecule.

Future Perspectives in 2,7 Dimethyltetraphenylene and Tetraphenylene Research

Emerging Synthetic Methodologies and Functionalization Strategies

While classical methods for constructing the tetraphenylene (B3251814) core have been well-established, the future of tetraphenylene chemistry lies in the development of more efficient and versatile synthetic routes, particularly those that allow for precise control over substitution patterns. A significant area of growth is the exploration of late-stage functionalization, a strategy that introduces chemical diversity into the pre-formed tetraphenylene skeleton. rsc.orgrsc.org This approach is highly advantageous as it circumvents the need for multi-step syntheses of functionalized precursors. mdpi.com

Recent advancements have demonstrated the utility of regioselective late-stage iodination followed by atom insertion into the resulting cyclic iodonium salts. rsc.orgrsc.org This powerful technique has enabled the synthesis of complex fused-ring systems, including fascinating double helical architectures. rsc.org The steric and electronic effects of substituents, such as tert-butyl or nitro groups, have been shown to direct the regioselectivity of these transformations, suggesting that similar control could be achieved with the methyl groups of 2,7-dimethyltetraphenylene. rsc.orgrsc.org

Furthermore, transition-metal-catalyzed C-H activation has emerged as a concise method for introducing functional groups at specific positions on the tetraphenylene core. dntb.gov.ua For instance, palladium-catalyzed cross-coupling reactions of 2-iodobiphenyls have been developed for the construction of related benzocyclooctatetraene structures. dntb.gov.ua The application of such C-H functionalization techniques to this compound could provide direct access to a wide array of derivatives with tailored electronic and photophysical properties.

Future efforts will likely focus on expanding the toolbox of late-stage functionalization reactions, including the introduction of a broader range of functional groups and the development of catalytic enantioselective methods for the synthesis of chiral, non-racemic tetraphenylene derivatives.

| Methodology | Description | Potential for this compound |

| Late-Stage Iodination and Atom Insertion | Regioselective introduction of iodine followed by the insertion of atoms (e.g., N, O, S) to create fused heterocyclic systems and double helical structures. rsc.org | The methyl groups could influence the regioselectivity of iodination, leading to novel functionalized derivatives. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds at specific positions on the aromatic rings, enabling the introduction of various substituents. dntb.gov.ua | Offers a direct route to functionalize the aromatic rings of this compound, potentially at positions ortho to the methyl groups. |

| Enantioselective Synthesis | Development of catalytic methods to produce single enantiomers of chiral tetraphenylene derivatives, avoiding classical resolution techniques. chinesechemsoc.org | Crucial for applications in asymmetric catalysis and chiroptical materials where enantiopurity is essential. |

Exploration of Novel Supramolecular Assemblies

The rigid, concave structure of tetraphenylenes makes them exceptional building blocks for the construction of intricate supramolecular assemblies. oup.com The field of host-guest chemistry has already seen the application of tetraphenylene derivatives in the formation of inclusion complexes with various guest molecules. oup.com Future research is expected to delve deeper into the design and synthesis of more complex and functional supramolecular systems based on this compound and other derivatives.

One promising avenue is the creation of molecular capsules and cages with well-defined cavities capable of selective guest binding and release. nitschkegroup-cambridge.comnih.gov The methyl groups in this compound could play a crucial role in modulating the size and shape of the cavity, as well as influencing the binding affinity and selectivity for specific guests. These host-guest systems could find applications in areas such as molecular sensing, drug delivery, and catalysis within confined spaces.

Furthermore, the self-assembly of functionalized tetraphenylenes into higher-order structures is an area ripe for exploration. Amphiphilic tetraphenylene derivatives, for example, have been shown to form stacking nanosheets in polar solvents, highlighting their potential as building blocks for soft nanomaterials. oup.com The introduction of specific recognition motifs onto the this compound scaffold could lead to the programmed assembly of novel materials with controlled morphologies and properties. The strategic use of stacking interactions is also a key factor in the formation of complex architectures like template-free molecular Borromean rings. rsc.org

| Supramolecular Assembly | Description | Potential Role of this compound |

| Host-Guest Complexes | Formation of inclusion compounds where a guest molecule is encapsulated within the concave cavity of a tetraphenylene-based host. beilstein-journals.org | The methyl groups can modify the cavity's steric and electronic environment, influencing guest selectivity. |

| Molecular Capsules | Self-assembled, discrete, and stable container-like molecules capable of encapsulating guest molecules. nitschkegroup-cambridge.com | Can serve as a fundamental building block for constructing larger, more complex capsular structures. |

| Self-Assembled Nanosheets | Spontaneous organization of amphiphilic tetraphenylene derivatives into extended two-dimensional structures. oup.com | Functionalization of the methyl groups could be used to control the packing and properties of the nanosheets. |

| Borromean Rings | Interlocked molecular structures formed through precisely controlled stacking interactions of tailored ligands. rsc.org | The specific geometry of the tetraphenylene core can be exploited to direct the formation of such intricate topologies. |

Advanced Applications in Functional Materials and Catalysis

The unique photophysical and electronic properties of tetraphenylene derivatives make them highly promising candidates for a range of advanced functional materials. oup.com A significant area of future development is in the field of organic electronics, where these molecules have already shown potential. The saddle-shaped structure of tetraphenylene can be exploited to create molecular semiconductors with high glass transition temperatures, leading to the fabrication of thermally stable perovskite solar cells with high efficiencies. dntb.gov.ua

The development of novel tetraphenylene-based hole transport materials (HTMs) is another exciting prospect. rsc.orgrsc.org Late-stage functionalization provides a modular approach to rapidly synthesize and screen a library of potential HTMs with tailored properties. rsc.org The introduction of electron-donating or -withdrawing groups onto the this compound core can be used to fine-tune the HOMO and LUMO energy levels, optimizing their performance in organic light-emitting diodes (OLEDs) and other electronic devices.

In the realm of catalysis, chiral tetraphenylene derivatives are attractive scaffolds for the design of new asymmetric catalysts. oup.com The rigid, chiral environment provided by the tetraphenylene backbone can induce high levels of stereocontrol in chemical reactions. Future work will likely involve the synthesis of this compound-based ligands for a variety of metal-catalyzed transformations, as well as their application as organocatalysts.

| Application Area | Specific Use | Key Properties and Advantages |

| Organic Electronics | Hole transport materials in perovskite solar cells and OLEDs. dntb.gov.uaresearchgate.net | High thermal stability, tunable electronic properties, and potential for high charge carrier mobility. dntb.gov.uarsc.org |

| Asymmetric Catalysis | Chiral ligands and organocatalysts for enantioselective reactions. oup.com | Rigid and well-defined chiral environment leading to high stereocontrol. |

| Molecular Sensing | Host molecules for the selective detection of specific analytes. | The defined cavity of tetraphenylene-based hosts can be tailored for selective guest binding, leading to a detectable signal. |

Synergistic Experimental and Computational Approaches

The continued advancement of this compound and tetraphenylene research will increasingly rely on a synergistic interplay between experimental synthesis and characterization, and theoretical computations. Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting the structural, electronic, and optical properties of novel tetraphenylene derivatives before their synthesis. chemistryviews.orgunict.it

This integrated approach can significantly accelerate the discovery of new materials with desired functionalities. For example, computational screening can be used to identify promising candidates for hole transport materials by predicting their ionization potentials, electron affinities, and reorganization energies. nih.gov Experimentalists can then focus their synthetic efforts on the most promising candidates identified through these in silico studies.

Furthermore, computational modeling can provide deep insights into the nature of intermolecular interactions that govern the formation of supramolecular assemblies. By simulating the host-guest interactions, it is possible to understand the factors that control binding affinity and selectivity, guiding the design of more effective molecular receptors. nih.gov The combination of experimental techniques, such as X-ray crystallography and spectroscopy, with computational analysis allows for a comprehensive understanding of the structure-property relationships in these complex systems. mdpi.comchemistryviews.org This integrated workflow, combining computational prediction with experimental validation, will be crucial for unlocking the full potential of this compound and the broader class of tetraphenylene compounds in the years to come. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,7-Dimethyltetraphenylene, and how can researchers optimize yields for reproducibility?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for regioselective dimethyl substitution. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. For example, highlights challenges in isolating intermediates due to steric hindrance in polycyclic aromatic hydrocarbons (PAHs), suggesting column chromatography with gradient elution for purification .

Q. How do the electronic properties of this compound influence its application in organic electronics?

- Methodological Answer : Characterize HOMO-LUMO gaps via cyclic voltammetry and UV-Vis spectroscopy. The compound’s planar structure (as seen in analogous fluorene derivatives in ) enhances π-π stacking, critical for charge transport in organic semiconductors. Computational modeling (DFT, as in ) can predict orbital localization and bandgap alignment with substrates like ITO or PEDOT:PSS .

Q. What experimental protocols ensure accurate measurement of thermal stability in this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. notes that methyl-substituted PAHs often exhibit stability up to 300°C, but deviations may arise due to crystallinity defects. Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported emission spectra of this compound across solvents?

- Methodological Answer : Solvatochromic shifts arise from polarity-dependent exciton recombination. Standardize measurements using degassed solvents (e.g., THF, toluene) to minimize oxygen quenching. emphasizes normalizing fluorescence intensity to internal standards (e.g., rhodamine B) and validating with time-resolved photoluminescence (TRPL) to distinguish intrinsic vs. environmental effects .

Q. What computational strategies are effective in predicting the reactivity of this compound with electrophilic agents?

- Methodological Answer : Apply density functional theory (DFT) to map electrostatic potential surfaces and identify reactive sites. demonstrates the use of Hirshfeld surface analysis to quantify intermolecular interactions in crystalline phases, which can guide functionalization strategies .

Q. How do cytochrome P450-mediated metabolic pathways affect the toxicity profile of this compound in biological studies?

- Methodological Answer : Use in vitro microsomal assays (e.g., rat liver S9 fractions) to track metabolite formation via LC-MS. notes that PAHs like 2,7-Dimethylpyrene form DNA-adducts through epoxide intermediates, necessitating Ames tests or comet assays to assess genotoxicity .

Data Contradiction Analysis

Q. Discrepancies in reported solubility parameters: How to design experiments for consistency?

- Methodological Answer : Solubility varies with particle size and polymorphism. Use dynamic light scattering (DLS) to characterize nanoparticle dispersions. ’s framework for analyzing contradictions in empirical data (e.g., temporal vs. batch effects) can isolate variables like solvent purity or storage conditions .

Q. Conflicting results in charge-carrier mobility measurements: What factors are most critical?

- Methodological Answer : Mobility depends on thin-film morphology. Use atomic force microscopy (AFM) to correlate surface roughness with device performance. ’s analysis of bulk-heterojunction solar cells highlights the need to control donor-acceptor ratios and annealing temperatures to mitigate recombination losses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.